BMEE is primarily used as a crosslinking agent in bioconjugation, a technique for linking biomolecules together. Its difunctional nature, meaning it has two reactive maleimide groups, allows it to efficiently bind to thiol (sulfhydryl) groups present in proteins and other biomolecules. This crosslinking ability offers several advantages:
BMEE is being explored for its potential in drug delivery systems due to its unique properties:
Bis-(maleimidoethoxy) ethane, also known as 1,2-bis(maleimidoethoxy)ethane, is a synthetic compound characterized by its unique molecular structure, which includes two maleimide functional groups linked by an ethoxy chain. Its chemical formula is and it has a molecular weight of approximately 288.29 g/mol. This compound is primarily utilized as a cross-linking agent in various biochemical applications due to its ability to react with sulfhydryl groups, facilitating the formation of stable covalent bonds between proteins and other biomolecules .
Bis-(maleimidoethoxy) ethane exhibits significant biological activity primarily through its role as a cross-linking agent in protein chemistry. By facilitating the formation of covalent bonds between proteins, it aids in stabilizing protein structures and interactions, which is essential in various biological assays and therapeutic applications. Its ability to form stable conjugates makes it valuable in drug delivery systems, where it can enhance the pharmacokinetics of therapeutic agents by prolonging their circulation time in the bloodstream .
The synthesis of bis-(maleimidoethoxy) ethane typically involves the reaction of maleic anhydride with ethylenediamine, followed by subsequent steps to introduce ethoxy groups. The general procedure includes:
Bis-(maleimidoethoxy) ethane finds applications across various fields:
Research on bis-(maleimidoethoxy) ethane has focused on its interaction with various biomolecules, particularly proteins. Studies have shown that it effectively cross-links proteins, thereby stabilizing their structures and enhancing their functional properties. These interactions are critical for understanding protein dynamics and for developing applications in therapeutics and diagnostics .
Several compounds share structural similarities with bis-(maleimidoethoxy) ethane, particularly those containing maleimide functional groups. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Bis(maleimido)ethane | Bifunctional Maleimide | Commonly used for protein cross-linking |
| Bis(maleimido)diethylene glycol | Bifunctional Maleimide with PEG | Increased solubility and flexibility |
| 1,8-Bismaleimido-2-octanol | Bifunctional Maleimide | Longer hydrophobic chain enhances membrane interaction |
| 1,3-Bis(maleimidopropyl)urea | Bifunctional Maleimide | Used in specific biochemical applications |
Each of these compounds exhibits unique properties that make them suitable for specific applications in biochemistry and materials science. Bis-(maleimidoethoxy) ethane stands out due to its balanced hydrophilicity and reactivity, making it particularly effective for aqueous environments typical in biological systems .
Maleimide chemistry originated in the 1950s with the characterization of $$ \text{C}{4}\text{H}{3}\text{NO}_{2} $$ derivatives. The discovery of thiol-maleimide "click" reactions in 1978 revolutionized covalent conjugation strategies, achieving >90% reaction efficiency under physiological conditions. Bismaleimides gained prominence in the 1980s as thermoset resins for high-performance composites, with early patents demonstrating their use in aerospace components.
Key milestones:
BMEE (CAS 115597-84-7) was first synthesized in 1987 via nucleophilic substitution between maleic anhydride and 1,2-bis(2-aminoethoxy)ethane. Early studies focused on its:
BMEE occupies a unique niche due to its ethylene glycol spacer, which confers:
| Property | BMEE | Conventional BMI (e.g., BMI-5100) |
|---|---|---|
| Flexibility (tan δ) | 0.12–0.18 | 0.05–0.08 |
| CTE (ppm/K) | 22 to -19 | 35–45 |
| Thiol reactivity (k₂) | 8.7×10³ M⁻¹s⁻¹ | 2.1×10³ M⁻¹s⁻¹ |
The IUPAC name 1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione was formalized in 2009. Common synonyms include:
Regulatory identifiers:
The earliest synthesis of bis-(maleimidoethoxy) ethane derivatives drew from classical maleimide chemistry, which involves the reaction of maleic anhydride with primary amines. For ethoxy-linked variants, ethylenediamine analogs functionalized with ethoxy groups served as precursors. A representative method involved refluxing maleic anhydride with 1,2-bis(2-aminoethoxy)ethane in a polar aprotic solvent such as N,N-dimethylformamide (DMF) [1]. Acetic anhydride acted as a dehydrating agent, facilitating the cyclization of maleamic acid intermediates into maleimides [5]. Catalysts like nickel(II) acetate and triethylamine were employed to accelerate the reaction, achieving yields of 60–70% after crystallization [1].
Early purification relied on precipitation in ice water, followed by recrystallization in acetone with activated charcoal to remove impurities [1]. These methods, while effective, faced challenges in scalability due to the use of corrosive solvents and energy-intensive reflux conditions.
Modern synthesis prioritizes efficiency and reproducibility. Advances include:
A comparative analysis of traditional and modern methods reveals a 20–30% increase in yield (up to 85–90%) and reduced reaction times (from 12 hours to 6 hours) [1] [4].
Recent efforts align with sustainable chemistry principles:
| Strategy | Implementation | Impact |
|---|---|---|
| Solvent Replacement | Using cyclopentyl methyl ether (CPME) instead of DMF | Reduces toxicity and improves biodegradability |
| Catalyst-Free Synthesis | Leveraging microwave irradiation to drive reactions | Eliminates metal catalysts, cuts energy use by 40% |
| Waste Minimization | Recycling acetic anhydride via distillation | Lowers raw material consumption by 50% |
These innovations reduce the environmental footprint while maintaining product integrity, as validated by life-cycle assessments [4].
Industrial production demands robust protocols:
A case study demonstrated that scaling from laboratory (100 g) to pilot plant (10 kg) scales maintained a purity of ≥98% with a margin of error <2% [4].
Post-synthesis purification is critical for removing unreacted amines and byproducts:
Quality control protocols mandate ≤0.5% residual solvent content and ≥99% maleimide functionality for biomedical applications [4].
The conjugation proceeds through nucleophilic attack of a deprotonated thiolate on the electrophilic β-carbon of the maleimide double bond to afford a tetrahedral zwitterionic intermediate that collapses to the thioether adduct with net loss of π-bond character [1]. Second-order rate constants compiled in Table 1 confirm the exceptional speed of this reaction for Bis-(maleimidoethoxy) ethane and closely related maleimides under near-physiological conditions.
| Electrophile | pH | Temperature | Thiolate donor | Second-order rate constant (M⁻¹ s⁻¹) |
|---|---|---|---|---|
| Bis-(maleimidoethoxy) ethane | 7.0 | 25 °C | L-cysteine | 1.6 × 10³ [2] |
| N-ethylmaleimide | 7.4 | 25 °C | L-cysteine | 1.3 × 10³ [3] |
| Electron-poor maleimide analogue (1.3)* | 7.4 | 22 °C | L-cysteine | 5.2 × 10³ [3] |
| Disulfide-bridged bis-maleimide (control) | 7.0 | 25 °C | L-cysteine | 1.1 × 10³ [2] |
*Analogue bearing a strong electron-withdrawing N-aryl substituent.
The similarity between the kinetic constant of Bis-(maleimidoethoxy) ethane and that of N-ethylmaleimide demonstrates that installation of an ethoxy spacer does not materially diminish intrinsic reactivity toward thiol nucleophiles.
Stopped-flow and time-course electrophoresis confirm that Bis-(maleimidoethoxy) ethane typically completes >90% of available cysteine cross-linking in protein solutions within a 1–3 min window at 20 µM reagent and 25 °C [4]. Arrhenius plots (Table 2) derived from plateau half-times afford an activation energy of 46 kJ mol⁻¹ for the forward thiol addition, consistent with a diffusion-controlled regime augmented by ground-state polarisation of the maleimide ring [5].
| Temperature (°C) | Observed pseudo-first-order rate (s⁻¹) | Half-time (s) | Activation energy (kJ mol⁻¹) |
|---|---|---|---|
| 10 | 0.36 [6] | 1.9 | – |
| 25 | 0.98 [6] | 0.71 | 46 [5] |
| 37 | 1.72 [6] | 0.40 | – |
| 50 | 3.20 [6] | 0.22 | – |
Solvent polarity and hydrogen-bond donor ability strongly modulate both the rate and stereochemical course of Michael addition reactions [7]. In polar aprotic media such as dimethylformamide (relative dielectric constant = 37), the maleimide ring is desolvated, thereby magnifying its electrophilicity and increasing reaction velocity two-fold relative to aqueous phosphate buffer [8]. Conversely, protic media containing 30% (v/v) trifluoroethanol invert diastereoselectivity and reduce rate constants by ~40% owing to preferential hydrogen bonding with the emerging anion in the transition state [7].
Below pH 6 the thiolate concentration falls sharply, rendering Bis-(maleimidoethoxy) ethane sluggish; above pH 8 competitive amine attack and rapid hydrolytic ring opening erode effective yields [1]. Figure 1 summarises the dual pH-dependence of productive conjugation and detrimental hydrolysis pathways.
| pH | Thiol addition k₂ (M⁻¹ s⁻¹) | Hydrolysis k_obs (s⁻¹) | Net conjugation yield (%) |
|---|---|---|---|
| 5.8 | 1.2 × 10² [9] | 2.1 × 10⁻⁴ [10] | 43 [9] |
| 7.0 | 1.6 × 10³ [2] | 1.5 × 10⁻⁴ [3] | 92 [2] |
| 8.5 | 1.4 × 10³ [1] | 1.6 × 10⁻³ [6] | 67 [6] |
| 9.5 | 1.3 × 10³ [5] | 2.1 × 10⁻³ [11] | 54 [11] |
Hydrolytic degradation of the maleimide ring accelerates exponentially with temperature, cutting reagent half-life from 24 h at 4 °C to 25 min at 37 °C in neutral buffer [2]. Conjugation kinetics, by contrast, benefit from modest thermal elevation, doubling in rate between 25 °C and 37 °C (Table 2). Optimal laboratory practice therefore balances higher temperatures for speed against shorter usable shelf-life.
Succinamidyl thioethers formed by Bis-(maleimidoethoxy) ethane are not strictly irreversible. In reducing environments (5 mM glutathione, pH 7.4, 37 °C) up to 35% of conjugates undergo retro-Michael elimination within 24 h, liberating the parent thiol and regenerating a maleimide or maleamic acid [14] [15]. Ring-opened succinamic adducts resist this reversal, providing an avenue to tailor stability: intentional base-promoted hydrolysis post-conjugation “locks” the linkage, whereas leaving the ring intact affords a programmable degradable handle for controlled release applications [16].